molecular formula C21H25N5O3S2 B11616298 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616298
M. Wt: 459.6 g/mol
InChI Key: WGPOWVQUTAOCNP-VBKFSLOCSA-N
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Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and a piperazine moiety. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

  • Formation of the Thiazolidinone Ring: : The thiazolidinone ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

  • Construction of the Pyrido[1,2-a]pyrimidinone Core: : The pyrido[1,2-a]pyrimidinone core is formed through a cyclization reaction involving a suitable pyrimidine derivative and an appropriate aldehyde or ketone. This step often requires acidic or basic catalysts and elevated temperatures.

  • Introduction of the Piperazine Moiety: : The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated intermediate. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

  • Final Assembly: : The final step involves the condensation of the thiazolidinone and pyrido[1,2-a]pyrimidinone intermediates, followed by the introduction of the methoxyethyl group. This step may require the use of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound, resulting in the formation of alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions often require anhydrous conditions and inert atmospheres.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a useful building block in organic synthesis.

    Biological Studies: Researchers study the compound’s interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes. For example, it may inhibit specific kinases or proteases, leading to the modulation of signaling pathways.

    Pathways Involved: The compound’s effects on cellular pathways can result in various biological outcomes, such as apoptosis, cell cycle arrest, or modulation of immune responses. These effects are often mediated through the compound’s binding to its molecular targets and subsequent alteration of their activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-{(Z)-[3-(2-hydroxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • **3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • **3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-ethyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features The presence of the methoxyethyl group, along with the thiazolidinone and piperazine moieties, imparts unique chemical and biological properties to the compound

Properties

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-14-4-5-17-22-18(24-8-6-23(2)7-9-24)15(19(27)26(17)13-14)12-16-20(28)25(10-11-29-3)21(30)31-16/h4-5,12-13H,6-11H2,1-3H3/b16-12-

InChI Key

WGPOWVQUTAOCNP-VBKFSLOCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)C)C=C1

Origin of Product

United States

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